molecular formula C9H17NO5 B071190 Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- CAS No. 174282-97-4

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-

Cat. No. B071190
CAS RN: 174282-97-4
M. Wt: 219.23 g/mol
InChI Key: ZIMQJAVPQRKBTD-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-, also known as Boc-L-tyrosine, is a chemical compound that is widely used in scientific research. It is an amino acid derivative that is commonly used as a building block for the synthesis of peptides and proteins. Boc-L-tyrosine is a chiral compound that exists in two enantiomeric forms, (2R,3S)- and (2S,3R)-.

Mechanism of Action

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne acts as a substrate for enzymes such as tyrosine kinases and tyrosine phosphatases. It can also act as a competitive inhibitor of these enzymes. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be incorporated into peptides and proteins, altering their structure and function.
Biochemical and Physiological Effects:
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has been shown to have several biochemical and physiological effects. It can act as an antioxidant, protecting cells from oxidative stress. It can also modulate the activity of neurotransmitters such as dopamine and norepinephrine. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is a widely used building block for the synthesis of peptides and proteins. It is relatively easy to synthesize and is commercially available. However, it can be expensive and may not be suitable for all experiments. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be difficult to incorporate into peptides and proteins, and its effects on the structure and function of these molecules can be unpredictable.

Future Directions

There are several future directions for the study of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne. One area of research is the development of new methods for the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne and its derivatives. Another area of research is the study of the effects of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne on the structure and function of peptides and proteins. Finally, the development of new drugs and therapies based on Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is an area of active research.

Synthesis Methods

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with Boc-anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosine hydroxylase and tyrosine phenol-lyase to catalyze the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne.

Scientific Research Applications

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for the study of enzymes such as tyrosine kinases and tyrosine phosphatases. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is also used in the development of new drugs and therapies for various diseases.

properties

CAS RN

174282-97-4

Product Name

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1

InChI Key

ZIMQJAVPQRKBTD-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C

synonyms

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-

Origin of Product

United States

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